molecular formula C16H18ClN3O4S B4385470 2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

Cat. No.: B4385470
M. Wt: 383.9 g/mol
InChI Key: NDQOWKFVCGHBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a pyridinylmethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate base.

    Coupling with alaninamide: The sulfonyl chloride intermediate is then reacted with alaninamide in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridinylmethyl group may also contribute to binding interactions with receptors or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)alaninamide
  • N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide
  • N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylethyl)alaninamide

Uniqueness

2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-11(16(21)19-10-12-4-3-7-18-9-12)20-25(22,23)13-5-6-15(24-2)14(17)8-13/h3-9,11,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQOWKFVCGHBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
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2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
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2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
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2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
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2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
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2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

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